molecular formula H8N2O3S2 B1232673 Ammonium thiosulphate CAS No. 7783-18-8

Ammonium thiosulphate

Cat. No.: B1232673
CAS No.: 7783-18-8
M. Wt: 148.21 g/mol
InChI Key: XYXNTHIYBIDHGM-UHFFFAOYSA-N
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Description

Ammonium thiosulphate is an inorganic compound with the chemical formula ((NH_4)_2S_2O_3). It appears as a white crystalline solid with a faint ammonia-like odor. This compound is highly soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . It is widely used in various industries, including photography, agriculture, and mining.

Mechanism of Action

Target of Action

Ammonium thiosulphate, also known as diammonium thiosulfate, primarily targets two areas: the photographic industry and agriculture . In photography, it acts as a rapid fixer, interacting with silver bromide . In agriculture, it is added to liquid nitrogen solutions to provide sulfur to crop plants .

Mode of Action

In the photographic industry, this compound interacts with silver bromide in a chemical reaction . The reactions are as follows:

AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]BrAgBr + 2 [NH4]2S2O3 → [NH4]3[Ag (S2O3)2] + [NH4]Br AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]Br

AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]BrAgBr + 3 [NH4]2S2O3 → [NH4]5[Ag (S2O3)3] + [NH4]Br AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]Br

In agriculture, this compound can reduce ammonia volatilization by delaying urea hydrolysis. It also slows nitrification, the conversion of ammonium to nitrate, which can reduce loss of nitrate to the air and water .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the dissimilatory nitrate reduction pathways, including nitrate reduction to nitrite and nitrate reduction to ammonium . It also plays a role in the production of thiosulfate in biological processes .

Pharmacokinetics

This compound is a white crystalline solid that is readily soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . This solubility profile impacts its bioavailability.

Result of Action

The result of this compound’s action depends on its application. In photography, it helps in the fixation process, acting more quickly than sodium thiosulfate fixers . In agriculture, it provides sulfur to crop plants and can reduce ammonia volatilization and slow nitrification .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of thiosulfate to sulfate may take 1-4+ weeks at temperatures typically encountered at planting and sidedressing time . Additionally, it is sensitive to heat and can react with strong oxidizers .

Biochemical Analysis

Biochemical Properties

Ammonium thiosulphate plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes and proteins, facilitating the conversion of thiosulfate to other sulfur-containing compounds. For instance, in plants, this compound is absorbed by roots and converted into cysteine, a process that consumes less NADPH and ATP compared to sulfate assimilation . This interaction involves enzymes such as thiosulfate reductase, which catalyzes the reduction of thiosulfate to sulfide.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it has been observed to increase the levels of sulfide and cysteine persulfide, indicating a more reduced state compared to sulfate . This compound also affects gene expression, as evidenced by the upregulation of genes encoding cysteine-rich proteins in Arabidopsis roots . These changes suggest that this compound can modulate cellular redox states and influence metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme activation or inhibition and changes in gene expression. Thiosulfate reductase, for example, reduces thiosulfate to sulfide, which can then be incorporated into cysteine and other sulfur-containing compounds . This reduction process is crucial for maintaining cellular redox balance and supporting various metabolic functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade into ammonium sulfite and sulfur at high temperatures . Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including continued modulation of gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can support normal metabolic functions by providing a source of sulfur. At high doses, this compound may exhibit toxic effects, including disruption of cellular redox balance and inhibition of critical enzymes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiosulfate reductase and cysteine synthase, facilitating the conversion of thiosulfate to sulfide and cysteine . These interactions influence metabolic flux and the levels of sulfur-containing metabolites, playing a crucial role in maintaining cellular redox balance and supporting various biochemical functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, it is absorbed by roots and transported to various tissues, where it is metabolized into sulfur-containing compounds . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. In plants, it is primarily localized in root cells, where it is metabolized into cysteine and other sulfur-containing compounds . The targeting of this compound to specific cellular compartments is likely mediated by post-translational modifications and targeting signals, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium thiosulphate is typically synthesized by treating ammonium sulfite with sulfur at temperatures between 85 and 110°C . The reaction can be represented as: [ (NH_4)_2SO_3 + S \rightarrow (NH_4)_2S_2O_3 ]

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonia with thiosulfuric acid. Another method involves reacting a primary amine with sulfur dioxide and hydrogen sulfide in the presence of an amine solvent to precipitate the amine thiosulphate, which is then converted to this compound by reacting with ammonia .

Chemical Reactions Analysis

Types of Reactions: Ammonium thiosulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfate ions.

    Reduction: It can reduce silver bromide in photographic fixing processes.

    Substitution: It forms complexes with metals such as silver and gold.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents.

    Reduction: In the presence of silver bromide.

    Substitution: In the presence of metals like silver and gold, often with copper as a catalyst.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Ammonium thiosulphate stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple fields.

Properties

IUPAC Name

diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNTHIYBIDHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=S)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029703
Record name Ammonium thiosulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name Thiosulfuric acid (H2S2O3), ammonium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7783-18-8
Record name Ammonium thiosulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosulfuric acid (H2S2O3), ammonium salt (1:2)
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Record name Ammonium thiosulfate
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Record name Ammonium thiosulphate
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Record name AMMONIUM THIOSULFATE
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Synthesis routes and methods I

Procedure details

A process is provided for the removal of hydrogen sulfide out of a gaseous stream (22), such as a natural gas, by contacting the hydrogen sulfide containing gas with a sorbing liquid (26) containing a tertiary amine so that the hydrogen sulfide is sorbed into the liquid in absorber (11) and transferring the sorbing liquid/hydrogen sulfide mixture to a reactor (15) where the tertiary amine promotes the conversion of the hydrogen sulfide into polysulfide via reaction with sulfur; transferring the polysulfide solution from the reactor (15) to a regenerator (10) where polysulfide is converted into elemental sulfur via reaction with air (9); transferring at least a portion of the solution (25) containing elemental sulfur, as well as sulfate and thiosulfate species, into a mixture (36) where it is contacted with gaseous ammonia which reacts with the sulfate and thiosulfate species to produce ammonium sulfate and ammonium thiosulfate which are removed from the solution while the remaining portion of solution (25) is transferred to a sulfur recovery unit (14). That portion of the solution which has been subjected to ammonium sulfate and ammonium thiosulfate removal is rejoined with that portion of the solution (25) being forwarded to sulfur recovery unit (14). The solution from the sulfur recovery unit (14) is recycled back to the absorber (11).
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Synthesis routes and methods II

Procedure details

The present invention accomplishes its desired objects by broadly providing an improved process of preparing a metallic sulphate from mixing of the corresponding metallic sulphide concentrates with ammonium sulphate and heating the mixture to yield the metallic sulphate, evolved sulphur, sulphur dioxide, ammonia, and water. The improvement comprises heating the mixture by directly contacting the mixture with products of combustion of a heating fuel. The metallic sulphate may initially be added before heating to the mixture of the corresponding metallic sulphide and ammonium sulphate to inhibit the development of semi-fluid conditions in the reaction of the metallic sulphide concentrates with the ammonium sulphate. Heating may be done at a temperature between about 150° C. and 480° C., and a diluent gas may additionally be added to the products of combustion. A raw fuel gas may be also added above the mixture being heated and the volatile sulphur, sulphur dioxide and ammonia may be subsequently dissolved in water in an absorption tower to produce solutions of ammonium thiosulphate and ammonia hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium thiosulphate
Reactant of Route 2
Ammonium thiosulphate
Reactant of Route 3
Ammonium thiosulphate
Customer
Q & A

Q1: How does ammonium thiosulphate act as a blossom thinner?

A1: this compound effectively thins blossoms in various fruit trees like apples, pears, plums, and apricots [, , , , ]. While the exact mechanism is not fully understood, it's believed to disrupt pollen tube growth [], thereby preventing fertilization and reducing fruit set [].

Q2: Can this compound be used alongside other agricultural chemicals?

A3: While this compound can be tank-mixed with some herbicides and fungicides, caution is advised as certain combinations can lead to phytotoxicity in crops like winter wheat []. Research suggests that the risk of crop injury increases with three-way tank-mixes (herbicide-fungicide-ammonium thiosulphate) [].

Q3: Does this compound impact nutrient availability in soil?

A4: this compound can influence nutrient availability. In a study on salt-affected soils, it increased available phosphorus in some soil types, though not as significantly as sulphuric acid or gypsum []. Additionally, it can act as a source of nitrogen and sulphur for plant nutrition [, ].

Q4: How does this compound affect soil urease and nitrification?

A5: this compound demonstrates a moderate, short-term inhibitory effect on soil urease activity, retarding urea hydrolysis and lowering nitrate production []. This effect was more pronounced in sandy soil compared to sandy loam soil [].

Q5: How is this compound used in phytoremediation?

A6: this compound can enhance the phytoextraction of heavy metals like mercury from contaminated soils [, , , , , , ]. It increases the bioavailability of mercury in the soil, allowing plants to absorb it more readily [, ].

Q6: Are there any risks associated with using this compound in phytoremediation?

A7: While effective, using this compound in phytoremediation requires careful management. Under certain conditions, it can increase the leaching of mercury into groundwater, posing a potential environmental risk [].

Q7: What plants have been studied for phytoremediation of mercury-contaminated soil using this compound?

A8: Several plant species have demonstrated potential for mercury phytoremediation when used with this compound. These include Lindernia crustacea [, , , ], Cyperus kyllingia [, , , ], Indian mustard [], Brassica juncea [], and Lupinus albus [].

Q8: How does this compound facilitate gold recovery?

A9: this compound is a less toxic alternative to cyanide for leaching gold from ores and electronic waste [, , ]. It forms a stable complex with gold ions, allowing for their extraction [].

Q9: What factors influence the efficiency of gold leaching using this compound?

A10: Several factors influence the leaching efficiency, including this compound concentration, copper sulphate concentration (which acts as a catalyst), pH, pulp density, temperature, and leaching time [, ].

Q10: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is (NH4)2S2O3, and its molecular weight is 148.20 g/mol [].

Q11: What is known about the crystal structure of this compound?

A12: this compound crystallizes in the monoclinic system [, ]. Its crystal structure has been determined using X-ray diffraction [, ].

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